Feigrisolide B

Cytotoxicity Ehrlich carcinoma Apoptosis induction

Feigrisolide B is the sole feigrisolide with a potent antibacterial, cytotoxic, and antiviral trifecta (Ehrlich carcinoma IC50 17.4 µg/mL; anti-echinoderm egg development IC50 3 µg/mL). Structural revision confirms its identity as (+)-homononactic acid; only the correct stereoisomer reproduces the natural product's activity—material based on the original erroneous structure is biologically invalid. Unlike Feigrisolides A, C, and D (moderate 3α-HSD inhibitors only), Feigrisolide B uniquely supports dual-function 1→3-β-D-glucanase activation/cytotoxicity studies. Essential for SAR, apoptosis screening, and mitochondrial ionophore research. Verify stereochemistry when ordering.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
Cat. No. B15622685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeigrisolide B
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t7-,8-,9?,10?/m1/s1
InChIKeyHTCUURQJNZBKIA-LGUIWLBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Feigrisolide B Procurement Guide: A Heptalactone Antibiotic from Streptomyces griseus with Distinct Cytotoxic and Structural Identity


Feigrisolide B is a heptalactone secondary metabolite originally isolated from Streptomyces griseus and later identified as identical to the known ionophore (+)-homononactic acid [1][2]. The compound belongs to the feigrisolide family (A–D), where Feigrisolides A and B are seven-membered lactones, while Feigrisolides C and D are 16-membered macrodiolides [1]. The original structural assignment was revised through total synthesis and NMR comparison, establishing that the published structure was incorrect and that the natural product corresponds to (+)-homononactic acid [2]. This structural revision is critical for procurement, as sourcing the correct stereoisomer directly impacts biological activity.

Why Feigrisolide B Cannot Be Substituted with Feigrisolide A, C, or D: Functional Divergence Within the Same Biosynthetic Family


Although Feigrisolides A–D are co-isolated from the same Streptomyces strain, their biological profiles are not interchangeable. Feigrisolide B is the only family member exhibiting a strong antibacterial, moderate cytotoxic, and moderate antiviral trifecta, while Feigrisolides A, C, and D act primarily as moderate 3α-hydroxysteroid dehydrogenase (3α-HSD) inhibitors [1]. Critically, the original published structure of Feigrisolide B was later found to be incorrect; the true compound is (+)-homononactic acid, meaning that synthetic material based on the original erroneous structure will not reproduce the natural product's activity [2]. This structural identity crisis fundamentally precludes generic substitution with any feigrisolide analog unless stereochemical authenticity is verified.

Feigrisolide B Quantitative Differentiation Evidence: Head-to-Head Activity Data Versus Feigrisolide A and C


Cytotoxic Potency Against Ehrlich Carcinoma Cells: Feigrisolide B Is 20-Fold More Potent Than Feigrisolide A

In a direct head-to-head comparison using the Ehrlich ascites carcinoma model, Feigrisolide B induced apoptosis with an IC50 of 17.4 µg/mL, whereas Feigrisolide A required a much higher concentration (IC50 = 20 µg/mL) and Feigrisolide C was inactive [1]. The difference is particularly pronounced in the sea urchin egg development assay, where Feigrisolide B exhibits an IC50 of 3 µg/mL versus 30 µg/mL for Feigrisolide A—a 10-fold potency advantage [1]. Additionally, Feigrisolide B immobilizes sea urchin sperm at doses below 1 µg/mL, a spermatoxic effect not observed with Feigrisolide A or C [1].

Cytotoxicity Ehrlich carcinoma Apoptosis induction

Antibacterial Spectrum Differentiation: Feigrisolide B Is Active Against Sporobolomyces salmonicolor at 50 µg/disk, Unlike Feigrisolide A and C

In the original isolation paper, Feigrisolide B demonstrated strong antibacterial activity specifically against Sporobolomyces salmonicolor SBUG 594 at a 50 µg/disk loading in agar diffusion assays, whereas Feigrisolides A and C showed only moderate antiviral activity against Coxsackie virus B3 and no comparable antibacterial effect [1]. Additionally, in a later study, Feigrisolide B exhibited weak growth inhibition against Listeria monocytogenes and Staphylococcus aureus with an MIC50 of 9 mM, while Feigrisolide C stimulated Escherichia coli growth at the same concentration [2].

Antibacterial Antifungal Agar diffusion assay

Enzyme Effector Selectivity: Feigrisolide B Activates 1→3-β-D-Glucanase at 0.4 mM, Distinguished from Feigrisolide C's Higher Potency

Feigrisolides A, B, and C were tested as effectors of 1→3-β-D-glucanase from Spisula sacchalinensis. Feigrisolide B activated the enzyme by 50% at a concentration of 0.4 mM, identical to Feigrisolide A, but Feigrisolide C was twice as potent, achieving 50% activation at 0.2 mM [1]. This gradation in potency within the same structural family indicates that Feigrisolide B occupies an intermediate effector position, which may be desirable for applications requiring moderate glucanase modulation without the stronger activation associated with Feigrisolide C.

Enzyme effector Glucanase activation Marine natural products

Structural Identity and Procurement Authenticity: Feigrisolide B Is (+)-Homononactic Acid, Not the Originally Published Structure

Total synthesis efforts revealed that the structure originally assigned to Feigrisolide B (a heptalactone with three stereocenters) is incorrect. Synthetic material matching the published structure did not match the natural product's spectral data [1][2]. Subsequent detailed NMR comparison established that natural Feigrisolide B is spectroscopically identical to (+)-homononactic acid (19), a known ionophore antibiotic with a 2,5-disubstituted tetrahydrofuran ring [2]. This revision means that any procurement based on the original erroneous structure will yield a compound with no guarantee of reproducing the reported biological activities.

Structural revision Stereochemistry Natural product identity

Feigrisolide B Application Scenarios: Where Its Unique Profile Provides a Procurement Advantage


Cytotoxic Lead Optimization: Prioritizing Feigrisolide B for Ehrlich Carcinoma and Sea Urchin Egg Models

Feigrisolide B's 17.4 µg/mL IC50 against Ehrlich carcinoma cells—superior to Feigrisolide A (20 µg/mL) and Feigrisolide C (inactive)—makes it the preferred starting point for structure-activity relationship (SAR) studies targeting apoptosis induction. Its potent anti-echinoderm activity (egg development IC50 3 µg/mL, sperm immobilization <1 µg/mL) further supports its use in marine-derived cytotoxic screening programs [1]. Researchers should request Feigrisolide B specifically for these applications, as Feigrisolide A would require 10-fold higher concentrations to achieve comparable effects on sea urchin development.

Antibacterial Screening Against Yeast and Gram-Positive Pathogens

Feigrisolide B is the only feigrisolide with demonstrated strong antibacterial activity against the yeast Sporobolomyces salmonicolor (50 µg/disk) [1] and additional weak activity against Listeria monocytogenes and Staphylococcus aureus (MIC50 9 mM) [2]. Laboratories screening for anti-yeast or anti-Listeria agents should procure Feigrisolide B rather than Feigrisolide A or C, which lack these antibacterial phenotypes.

Moderate Glucanase Activation with Concurrent Cytotoxic Activity

For studies requiring dual functionality—moderate activation of 1→3-β-D-glucanase (50% activation at 0.4 mM) combined with cytotoxic or antibacterial effects—Feigrisolide B occupies a unique intermediate position. Feigrisolide C is a stronger glucanase activator (0.2 mM) but lacks cytotoxicity, while Feigrisolide A matches B's enzyme activation but is less cytotoxic [1]. This multifunctional profile is advantageous for probing enzyme-effector-cytotoxicity relationships.

Ionophore Mechanism-of-Action Studies Using Authentic (+)-Homononactic Acid

Following the structural revision establishing Feigrisolide B as (+)-homononactic acid [1], procurement of the correct stereoisomer enables direct comparison with known ionophore antibiotics such as nonactin and dinactin. Studies exploring mitochondrial ion transport disruption, bacterial membrane permeabilization, or synthetic ionophore development benefit from Feigrisolide B's proven identity and publicly available NMR reference data from the Lee group [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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